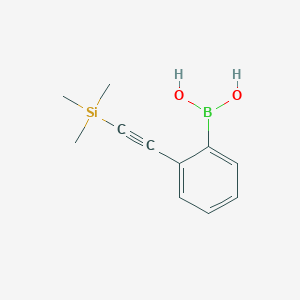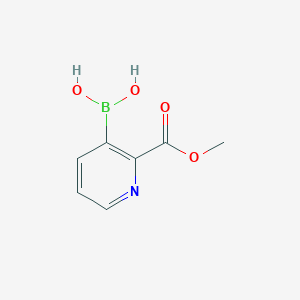
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of a pyridinyl halide with a trialkylborate under metal-halogen exchange conditions.
Directed Ortho-Metallation (DoM): This method uses a substituted pyridine and a trialkylborate under directed ortho-metallation conditions.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane using a palladium catalyst.
C-H or C-F Bond Activation: This method employs iridium or rhodium catalysts to activate C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This involves a cycloaddition reaction to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Resulting from protodeboronation reactions.
科学研究应用
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Utilized in the development of therapeutic agents and drug candidates.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of (2-(Methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the methoxycarbonyl group.
2-Methoxy-3-pyridinylboronic Acid: Similar but with a different substitution pattern on the pyridine ring.
6-(Methoxycarbonyl)pyridin-3-yl)boronic Acid: Another positional isomer with the methoxycarbonyl group at a different position.
Uniqueness
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxycarbonyl group can also impact its solubility and stability compared to other boronic acids.
属性
分子式 |
C7H8BNO4 |
|---|---|
分子量 |
180.96 g/mol |
IUPAC 名称 |
(2-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-5(8(11)12)3-2-4-9-6/h2-4,11-12H,1H3 |
InChI 键 |
HOHHVJXGJVLBRW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=CC=C1)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



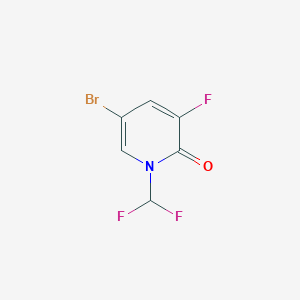
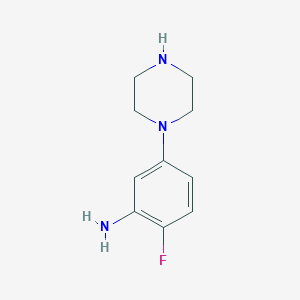
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
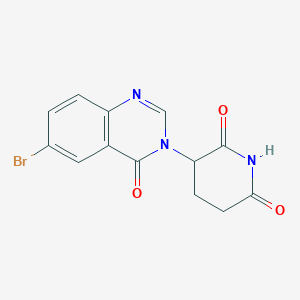
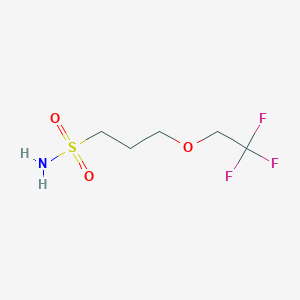
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
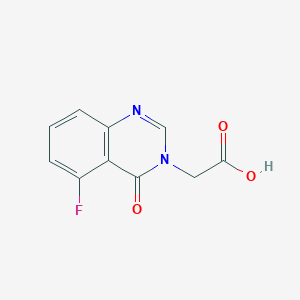
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
